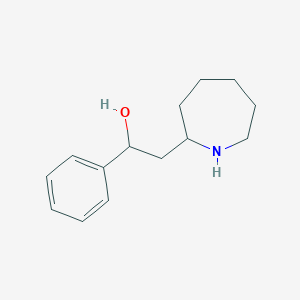

2-(Azepan-2-yl)-1-phenylethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(azepan-2-yl)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-14(12-7-3-1-4-8-12)11-13-9-5-2-6-10-15-13/h1,3-4,7-8,13-16H,2,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSOBYQYHWOSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Azepan 2 Yl 1 Phenylethan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for 2-(Azepan-2-yl)-1-phenylethan-1-ol

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. For this compound, several strategic disconnections can be envisioned, primarily targeting the carbon-carbon and carbon-nitrogen bonds that form the backbone of the molecule.

Primary Disconnections:

C-C Bond Disconnection: The most logical primary disconnection is the C-C bond between the azepane ring and the phenylethanol moiety. This leads to two key synthons: a 2-substituted azepane derivative (e.g., a 2-lithioazepane or a related nucleophile/electrophile) and a phenylacetaldehyde or benzaldehyde derivative. This disconnection simplifies the molecule into its two main constituent parts, allowing for their independent synthesis and later coupling.

C-N Bond Disconnection within the Azepane Ring: A disconnection of one of the C-N bonds within the azepane ring would unravel the seven-membered ring into a linear amino alcohol or amino acid precursor. This approach often involves a ring-closing metathesis or an intramolecular amination as the key final step in the formation of the azepane ring.

Secondary Disconnections:

Further disconnections of the azepane precursor can lead to simpler starting materials. For instance, a disconnection of the C2-C3 bond could suggest a synthesis from a substituted piperidine (B6355638) that undergoes a ring expansion. Alternatively, disconnecting the azepane ring at two points could lead back to a linear dihaloalkane and an amino acid derivative.

Total Synthesis Approaches to this compound

Based on the retrosynthetic analysis, several total synthesis approaches can be proposed, encompassing both linear and convergent strategies. The key challenges in any approach are the stereoselective formation of the azepane ring and the enantioselective synthesis of the phenylethanol moiety.

The construction of the chiral 2-substituted azepane ring is a critical aspect of the total synthesis. Several methods have been developed for the stereoselective synthesis of azepane derivatives:

From Chiral Pool Starting Materials: α-Amino acids, such as L-lysine, provide a readily available source of chirality and a nitrogen-containing backbone for the construction of the azepane ring. Through a series of functional group manipulations and a ring-closing reaction, enantiopure 2-carboxyazepane derivatives can be synthesized.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the formation of medium-sized rings. A suitably functionalized diene precursor containing a nitrogen atom can be cyclized using a ruthenium-based catalyst to form a dehydroazepane, which can then be reduced to the saturated azepane ring.

Intramolecular Cyclization: An intramolecular nucleophilic substitution or reductive amination of a linear precursor containing an amine and a suitable electrophilic center at the appropriate positions can lead to the formation of the azepane ring.

Ring Expansion Strategies: The expansion of a smaller, more readily available ring system, such as a piperidine, can also be a viable strategy for the stereoselective synthesis of azepanes.

| Method | Starting Material Example | Key Transformation | Stereocontrol |

| From Chiral Pool | L-Lysine | Intramolecular cyclization | Inherited from starting material |

| Ring-Closing Metathesis | N-alkenyl-alkenyl amine | Olefin metathesis | Substrate or catalyst control |

| Intramolecular Cyclization | ω-amino alkyl halide | Nucleophilic substitution | Substrate control |

| Ring Expansion | Substituted Piperidine | Tiffeneau-Demjanov rearrangement | Substrate control |

The creation of the chiral center in the phenylethanol portion of the molecule requires an enantioselective approach. Common strategies include:

Asymmetric Reduction of Ketones: The asymmetric reduction of a suitable α-amino ketone precursor using chiral reducing agents, such as those derived from boranes and chiral oxazaborolidines (Corey-Bakshi-Shibata reduction), can provide the desired chiral amino alcohol with high enantioselectivity.

Asymmetric Addition to Aldehydes: The enantioselective addition of a nucleophile to benzaldehyde, where the nucleophile contains the pre-formed azepane moiety, can establish the stereocenter at the hydroxyl-bearing carbon. This can be mediated by chiral ligands or catalysts.

Ring-Opening of Chiral Epoxides: The nucleophilic ring-opening of enantiopure styrene (B11656) oxide with a 2-substituted azepane derivative is a highly effective method for forming the C-C bond and establishing the stereochemistry of the phenylethanol moiety simultaneously. The reaction is typically regioselective, with the nucleophile attacking the less hindered carbon of the epoxide.

| Method | Precursor Example | Key Reagent/Catalyst | Enantioselectivity (ee) |

| Asymmetric Reduction | 2-(Azepan-2-yl)acetophenone | Chiral oxazaborolidine catalyst | >95% |

| Asymmetric Addition | Benzaldehyde | Chiral ligand (e.g., with a metal) | Variable, can be >90% |

| Epoxide Ring-Opening | Styrene Oxide | 2-Lithioazepane | >98% (from enantiopure epoxide) |

Both convergent and linear strategies can be employed for the synthesis of this compound.

Catalyst-Mediated Synthetic Pathways towards this compound

Catalysis, particularly asymmetric catalysis, plays a crucial role in the efficient and stereoselective synthesis of chiral molecules like this compound. Catalytic methods offer the advantage of using small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

C-N Bond Formation: The stereoselective formation of C-N bonds is essential for constructing the azepane ring. Osmium-catalyzed asymmetric aminohydroxylation of an olefin precursor can be used to introduce both the nitrogen and hydroxyl functionalities with high stereocontrol. This method is particularly useful in linear syntheses where the azepane ring is constructed from an acyclic precursor.

C-C Bond Formation: Asymmetric catalysis is widely employed in the formation of the C-C bond linking the azepane and phenylethanol moieties.

Copper- and Chromium-Catalyzed Additions: Chiral copper or chromium complexes can catalyze the asymmetric addition of organometallic reagents (derived from the azepane) to benzaldehyde, establishing the stereocenter of the alcohol.

Rhodium-Catalyzed Asymmetric Hydrogenation: If the synthesis proceeds through an enamine or imine intermediate, rhodium-catalyzed asymmetric hydrogenation is a powerful method for the stereoselective reduction to the corresponding amine, setting the stereocenter on the azepane ring. This is often used in the synthesis of chiral cyclic amino acids which can be precursors to the azepane ring.

The selection of the appropriate catalyst and chiral ligand is critical for achieving high enantioselectivity in these transformations. The development of new and more efficient catalytic systems continues to be an active area of research, providing ever more powerful tools for the synthesis of complex chiral molecules.

| Reaction Type | Catalyst System | Key Bond Formed | Stereocontrol |

| Asymmetric Aminohydroxylation | Osmium catalyst with chiral ligand | C-N and C-O | High diastereoselectivity |

| Asymmetric Aldehyde Addition | Copper or Chromium with chiral ligand | C-C | High enantioselectivity |

| Asymmetric Hydrogenation | Rhodium with chiral phosphine ligand | C-H (reduction of C=C or C=N) | High enantioselectivity |

Organocatalysis in Azepane Ring Construction

The construction of the azepane core, a relatively underrepresented N-heterocycle in medicinal chemistry compared to its five- and six-membered counterparts, is a key challenge. nih.gov Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, offering a metal-free alternative to traditional catalysis. nih.govrsc.org Organocatalysts are typically robust, less toxic than metal catalysts, and can be employed under mild reaction conditions. nih.gov

The synthesis of functionalized azepanes can be envisioned through organocatalytic domino reactions, which allow for the construction of complex molecular architectures from simple precursors in a single operation. nih.gov For instance, a chiral bifunctional organocatalyst, such as a thiourea-based molecule, could facilitate a cascade reaction involving a Michael addition followed by an intramolecular cyclization to form the seven-membered ring with high stereocontrol. nih.gov Aminocatalysis, utilizing chiral primary or secondary amines, could also be employed to activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions, paving the way for enantioselective ring-closing pathways.

The aza-Morita-Baylis-Hillman (aza-MBH) reaction, an atom-economical carbon-carbon bond-forming reaction, represents another potential organocatalytic strategy. nih.gov While complex, a domino reaction initiated by an aza-MBH-type process could assemble the precursors necessary for azepane ring formation, installing key functional groups in a stereodefined manner. nih.gov

| Reaction Type | Potential Organocatalyst Class | Key Transformation | Advantages |

|---|---|---|---|

| Asymmetric Michael Addition/Cyclization | Bifunctional Thioureas | Stereoselective C-C and C-N bond formation in a cascade sequence. | High enantioselectivity, operational simplicity. |

| Enamine/Iminium Catalysis | Chiral Secondary Amines (e.g., Proline derivatives) | Enantioselective functionalization of carbonyl compounds for cyclization. | Broad substrate scope, well-established mechanisms. |

| Brønsted Acid Catalysis | Chiral Phosphoric Acids | Activation of imines for nucleophilic attack in ring formation. | Mild conditions, high functional group tolerance. |

Green Chemistry Principles in the Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact and improve the sustainability of its processes. mdpi.compfizer.com The synthesis of this compound can be made more sustainable by incorporating these principles at various stages. researchgate.net

Biocatalysis: One of the cornerstones of green chemistry is the use of enzymes or whole-cell systems to perform chemical transformations. mdpi.com Biocatalysis offers high selectivity under mild aqueous conditions, reducing the need for protecting groups and harsh reagents. nih.govnih.gov For the synthesis of the 1-phenylethan-1-ol moiety, alcohol dehydrogenases (ADHs) can be used for the asymmetric reduction of a corresponding ketone precursor. For the vicinal amino alcohol fragment, enzymes such as transaminases or engineered amine dehydrogenases (AmDHs) can install the amine group with high stereoselectivity. ucl.ac.ukfrontiersin.org These biocatalytic steps can often be combined into enzymatic cascades, further improving process efficiency. ucl.ac.uk

Sustainable Solvents and Conditions: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a key green chemistry approach. frontiersin.orgnih.gov For heterocyclic synthesis, microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, improve yields, and reduce side reactions, often under solvent-free conditions. rasayanjournal.co.inrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is fundamental. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly atom-economical and are increasingly used for the synthesis of heterocyclic compounds. rsc.org

| Green Chemistry Principle | Conventional Method | Greener Alternative | Environmental Benefit |

|---|---|---|---|

| Catalysis | Stoichiometric metal hydrides (e.g., NaBH₄) | Biocatalytic reduction (e.g., using ADHs) | Reduces metal waste, uses milder conditions. |

| Safer Solvents | Chlorinated solvents (e.g., CH₂Cl₂) | Water, ethanol, or solvent-free conditions | Eliminates toxic and volatile organic compounds. |

| Energy Efficiency | Conventional heating (oil bath) | Microwave irradiation | Reduces reaction times and energy consumption. |

| Atom Economy | Multi-step linear synthesis | One-pot multi-component reactions (MCRs) | Minimizes waste by maximizing atom incorporation. |

Novel Reagents and Methodologies for Challenging Transformations

The synthesis of a complex molecule like this compound requires powerful and selective methods to overcome synthetic hurdles, particularly in constructing the seven-membered ring and the stereochemically dense amino alcohol portion.

Azepane Ring Synthesis: A groundbreaking strategy for the synthesis of complex azepanes involves the photochemical dearomative ring expansion of simple nitroarenes. nih.gov This method, mediated by blue light at room temperature, converts a six-membered aromatic ring into a seven-membered azepine system by transforming the nitro group into a singlet nitrene, which inserts into the ring. manchester.ac.ukresearchgate.net A subsequent hydrogenation step yields the saturated azepane core. nih.gov This two-step process provides rapid access to functionalized azepanes from readily available starting materials. nih.govthieme-connect.com

Vicinal Amino Alcohol Synthesis: The stereoselective synthesis of vicinal amino alcohols is a long-standing challenge. nih.gov Recent advances have moved beyond traditional methods, which often require extensive use of protecting groups. nih.gov One innovative approach is the electrocatalytic decarboxylative cross-coupling of a serine-derived chiral carboxylic acid with various partners. This radical-based method is highly modular and offers excellent stereocontrol and chemoselectivity. nih.govchemrxiv.org Another powerful strategy involves the diastereoselective allylic C-H amination, which directly installs a nitrogen functionality into an inert C-H bond, streamlining the synthesis of these important motifs. nih.gov Furthermore, copper-catalyzed reductive coupling methods have been developed for the enantioselective addition of N-substituted allyl groups to ketones, providing access to chiral protected 1,2-amino alcohols. nih.gov

| Methodology | Transformation | Key Reagent/Catalyst | Key Advantages |

|---|---|---|---|

| Photochemical Ring Expansion | Nitroarene to Azepane | Blue light | Rapid access to complex azepanes from simple arenes. nih.govmanchester.ac.uk |

| Electrocatalytic Radical Coupling | Stereoselective C-C bond formation | Electrocatalysis, Serine-derived acid | Modular, high stereoselectivity, avoids protecting groups. nih.gov |

| Allylic C-H Amination | Direct C-H to C-N conversion | Pd(II)/bis-sulfoxide catalyst | High atom economy, streamlines synthesis. nih.gov |

| Cu-Catalyzed Reductive Coupling | Ketone aminoallylation | Copper catalyst, Silane reductant | High diastereo- and enantioselectivity for amino alcohols. nih.gov |

Optimization of Reaction Conditions and Process Development

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale, robust manufacturing process is a critical phase in pharmaceutical development. pharmtech.comresearchgate.net This requires rigorous optimization of reaction conditions and the implementation of advanced process technologies to ensure safety, efficiency, and consistency. pharmtech.com

Statistical Optimization: Methodologies such as Design of Experiments (DoE) and Response Surface Methodology (RSM) are powerful statistical tools for optimizing reaction parameters. By systematically varying factors like temperature, pressure, catalyst loading, and substrate concentration, an optimal set of conditions can be identified that maximizes yield and purity while minimizing reaction time and by-product formation.

Continuous Flow Chemistry: Continuous flow manufacturing is increasingly being adopted by the pharmaceutical industry as an alternative to traditional batch processing. nih.govspringerprofessional.de Performing reactions in a continuous flow system offers numerous advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved reproducibility. nih.gov This technology is particularly well-suited for energetic or hazardous reactions and allows for easier scale-up and automation.

Process Analytical Technology (PAT): The integration of real-time analytical monitoring (PAT) into the manufacturing process allows for a deeper understanding and control of the reaction. By continuously monitoring critical process parameters and quality attributes, deviations can be detected and corrected in real-time, ensuring the final product consistently meets the required specifications. This approach is fundamental to the modern Quality by Design (QbD) paradigm in pharmaceutical manufacturing.

| Run | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|

| 1 | 40 | 1.0 | 65 |

| 2 | 60 | 1.0 | 78 |

| 3 | 40 | 2.0 | 75 |

| 4 | 60 | 2.0 | 92 |

| 5 | 50 | 1.5 | 88 |

Mechanistic Investigations of Chemical Transformations Involving 2 Azepan 2 Yl 1 Phenylethan 1 Ol

Elucidation of Reaction Pathways for Functional Group Interconversions

The functional groups present in 2-(azepan-2-yl)-1-phenylethan-1-ol—a secondary alcohol, a secondary amine within a saturated heterocycle, and a phenyl group—offer multiple sites for chemical modification. The interconversion of these functional groups would likely follow well-established synthetic routes.

The secondary alcohol can undergo oxidation to the corresponding ketone, 2-(azepan-2-yl)-1-phenylethan-1-one, using a variety of reagents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. The choice of oxidant would be crucial to avoid over-oxidation or side reactions involving the azepane nitrogen. Conversely, the reduction of a corresponding ketone to the alcohol can be achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, with stereoselectivity being a key consideration.

The azepane nitrogen can be subject to N-alkylation, N-acylation, or N-sulfonylation reactions. These transformations would proceed via nucleophilic attack of the nitrogen on an appropriate electrophile. The reactivity of the azepane nitrogen can be influenced by steric hindrance from the adjacent substituent and the conformational flexibility of the seven-membered ring. nih.govrsc.org

The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The directing effects of the alkylamino-alcohol substituent would influence the regioselectivity of these substitutions, likely favoring ortho- and para-products.

Studies on Stereochemical Control Mechanisms in Derivatization

The presence of two chiral centers in this compound (at the carbon bearing the hydroxyl group and the carbon at the 2-position of the azepane ring) means that derivatization reactions must consider stereochemical outcomes.

Diastereoselective Reactions: When a new stereocenter is formed during a reaction, the existing chiral centers can direct the stereochemical course of the reaction, leading to the preferential formation of one diastereomer over another. For instance, the reduction of the corresponding ketone to the alcohol using a chiral reducing agent or a substrate-controlled reduction could favor the formation of one of the four possible diastereomers. The stereochemical outcome would be dictated by the steric and electronic interactions in the transition state, often rationalized by models such as Cram's rule or the Felkin-Anh model.

Kinetic Resolution: The enantiomers of this compound could potentially be resolved through kinetic resolution. This technique involves reacting the racemic mixture with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. nih.govnih.govresearchgate.net For example, lipase-catalyzed acylation has been effectively used for the kinetic resolution of similar 1-phenylethanol (B42297) derivatives. nih.govresearchgate.net The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Table 1: Potential Methods for Stereochemical Control in the Derivatization of this compound

| Reaction Type | Reagent/Method | Expected Outcome |

| Diastereoselective Reduction | Chiral reducing agents (e.g., CBS catalyst) | Formation of a specific diastereomer of the alcohol |

| Kinetic Resolution | Lipase-catalyzed acylation | Separation of enantiomers |

| Asymmetric Synthesis | Chiral auxiliary-guided synthesis | Synthesis of a single enantiomer |

Kinetic and Thermodynamic Analysis of Reactions Involving the Azepane Nitrogen

The kinetics and thermodynamics of reactions involving the azepane nitrogen are influenced by several factors. The rate of reaction (kinetics) is dependent on the activation energy, which is affected by the nucleophilicity of the nitrogen and the steric hindrance around it. The seven-membered azepane ring is conformationally flexible, and the energy of the transition state will be influenced by the specific conformation adopted during the reaction. rsc.org

Thermodynamic analysis would provide insight into the relative stability of the reactants and products. The position of the equilibrium will be determined by the change in Gibbs free energy (ΔG). For reactions such as N-alkylation, the formation of the product is generally favored thermodynamically. Computational studies on similar phenylethanolamine derivatives have been used to calculate reaction barriers and energies, providing insights into the reaction mechanism. nih.govnih.gov

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for elucidating reaction mechanisms. For many reactions of this compound, the intermediates are likely to be transient species. For example, in the case of electrophilic aromatic substitution, an arenium ion (or sigma complex) intermediate would be formed.

In reactions involving the azepane ring, such as ring-expansion or rearrangement, aziridinium (B1262131) ion intermediates have been proposed for related bicyclic systems. researchgate.net Spectroscopic techniques such as NMR, IR, and mass spectrometry are invaluable for identifying and characterizing such intermediates, although their transient nature can make direct observation challenging. In some cases, intermediates can be trapped or observed at low temperatures. For instance, in the condensation reaction of 2-picoline with benzaldehyde, the alcohol intermediate, 1-phenyl-2-(2-pyridyl)ethanol, was isolated and characterized by single-crystal X-ray diffraction. nih.gov

Solvent Effects and Reaction Medium Influence on Selectivity

The choice of solvent can significantly impact the rate and selectivity of reactions involving this compound. The polarity of the solvent can influence the stability of charged intermediates and transition states.

For SN2 reactions at the benzylic carbon or at the azepane nitrogen, polar aprotic solvents like DMF or DMSO would typically accelerate the reaction by solvating the counter-ion of the nucleophile. In contrast, polar protic solvents can solvate both the nucleophile and the leaving group, which can sometimes slow down the reaction.

The selectivity of a reaction can also be tuned by the solvent. For instance, the diastereoselectivity of a reaction can be altered by changing the solvent, as the solvent can influence the preferred conformation of the substrate and the transition state geometry. The photoreactivity of some aromatic compounds has been shown to be dependent on solvent polarity due to an inversion of triplet states. rsc.org

Deuterium (B1214612) Labeling Studies for Mechanistic Insights

Deuterium labeling is a powerful tool for probing reaction mechanisms. By selectively replacing hydrogen atoms with deuterium, one can track the fate of specific atoms throughout a reaction and determine which C-H bonds are broken in the rate-determining step (kinetic isotope effect).

For example, to investigate the mechanism of oxidation of the alcohol, the hydrogen on the carbinol carbon could be replaced with deuterium. A significant kinetic isotope effect (kH/kD > 1) would suggest that the C-H bond is broken in the rate-determining step. Similarly, deuterium exchange studies of the N-H proton of the azepane and the O-H proton of the alcohol can provide information about their relative acidities and involvement in proton transfer steps. osti.govacs.orgnih.gov Such studies have been instrumental in understanding enzyme-catalyzed reactions and other complex organic transformations. nih.govyoutube.com

Stereochemical Investigations and Control Strategies for 2 Azepan 2 Yl 1 Phenylethan 1 Ol

Absolute Configuration Determination Methodologies for Chiral Centers

The determination of the absolute configuration of the two chiral centers in 2-(Azepan-2-yl)-1-phenylethan-1-ol—the carbon bearing the hydroxyl group and the α-carbon of the azepane ring—is crucial for understanding its biological activity and stereochemical behavior. Several powerful analytical techniques can be employed for this purpose.

X-ray Crystallography: Unambiguous determination of the absolute configuration can be achieved through single-crystal X-ray crystallography. This technique provides a three-dimensional map of the electron density of the molecule, allowing for the precise assignment of the spatial arrangement of atoms. For this method to be successful, a suitable single crystal of a salt of the compound, often with a chiral resolving agent, must be obtained.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, offers a powerful alternative for determining absolute configuration in solution. nih.gov By comparing the experimentally obtained VCD spectrum with the computationally predicted spectrum for a known configuration (e.g., (R,R) or (S,S)), the absolute stereochemistry can be confidently assigned. nih.gov This method is particularly valuable when suitable crystals for X-ray analysis cannot be grown.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a primary tool for determining the relative stereochemistry of diastereomers, its application in assigning absolute configuration often requires the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). For instance, the formation of diastereomeric esters or amides with a chiral reagent like Mosher's acid chloride can lead to distinct chemical shifts in the ¹H or ¹⁹F NMR spectra, allowing for the determination of the absolute configuration of the alcohol center. researchgate.net

Table 1: Comparison of Methodologies for Absolute Configuration Determination

| Methodology | Advantages | Limitations |

| X-ray Crystallography | Provides unambiguous absolute configuration. | Requires the formation of high-quality single crystals. |

| VCD Spectroscopy | Applicable to molecules in solution; does not require crystallization. nih.gov | Requires specialized equipment and computational support. |

| NMR with Chiral Agents | Widely accessible instrumentation; can be used for enantiomeric excess determination. | Indirect method; may require derivatization. |

Diastereoselective and Enantioselective Synthetic Routes to Stereoisomers

The synthesis of specific stereoisomers of this compound necessitates the use of stereoselective synthetic strategies. These can be broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective Synthesis: This approach often involves the reaction of a chiral starting material, where the existing stereocenter directs the formation of a new stereocenter. For example, the reduction of a chiral ketone precursor, N-protected 2-(azepan-2-yl)acetophenone, can lead to the formation of two diastereomeric alcohols. The stereochemical outcome is governed by the steric and electronic properties of the directing group on the azepane nitrogen and the reducing agent employed.

Enantioselective Synthesis: Enantioselective methods aim to create a specific enantiomer from a prochiral starting material. This is often achieved through the use of chiral catalysts or reagents. For instance, the asymmetric reduction of a suitable ketone precursor using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst or a Noyori-type ruthenium complex, can provide access to the desired enantiomer of the alcohol in high enantiomeric excess. taylorfrancis.com

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.

In the synthesis of this compound, a chiral auxiliary can be attached to the nitrogen atom of the azepane ring. rsc.org A common and effective class of chiral auxiliaries are those derived from (S)-1-phenylethylamine. rsc.org The diastereoselective alkylation of an enolate derived from an N-acylated azepane bearing a chiral auxiliary can be a key step in establishing the stereochemistry at the α-position of the azepane ring. nih.gov For example, the use of pseudoephedrine as a chiral auxiliary has been shown to be highly effective in controlling the stereochemistry of alkylation reactions. nih.gov

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Removal Conditions |

| (S)-1-Phenylethylamine | Asymmetric alkylation, conjugate addition. rsc.org | Hydrogenolysis. |

| Evans' Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions. wikipedia.org | Hydrolysis (acidic or basic), reduction. |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation. nih.gov | Hydrolysis. |

| 8-Phenylmenthol | Asymmetric Diels-Alder reactions. researchgate.net | Hydrolysis, reduction. |

Asymmetric Induction in Azepane Ring Functionalization

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other due to the influence of a chiral feature already present in the substrate, reagent, or catalyst. In the context of the azepane ring, a pre-existing stereocenter can direct the stereochemical outcome of subsequent reactions.

For instance, if the azepane ring is derived from a chiral starting material, such as an enantiomerically pure amino acid, the stereocenter at the 2-position can influence the stereoselectivity of reactions at other positions on the ring. The conformation of the seven-membered ring plays a critical role in transmitting this stereochemical information.

Dynamic Kinetic Resolution and Asymmetric Transformations

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture into a single enantiomer with a theoretical yield of 100%. beilstein-journals.orgnih.gov This process combines a kinetic resolution, where one enantiomer reacts faster than the other, with in situ racemization of the slower-reacting enantiomer. scielo.br

For the synthesis of a specific stereoisomer of this compound, a DKR of a racemic mixture of the corresponding alcohol could be employed. This would typically involve an enzymatic acylation catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB), in the presence of a metal-based racemization catalyst. beilstein-journals.orgscielo.br The enzyme selectively acylates one enantiomer of the alcohol, while the racemization catalyst continuously converts the unreacted enantiomer into the reactive one. nih.gov

Table 3: Key Components in a Typical Dynamic Kinetic Resolution

| Component | Function | Example |

| Enzyme | Selective acylation of one enantiomer. | Candida antarctica lipase B (CALB). beilstein-journals.org |

| Acyl Donor | Provides the acyl group for esterification. | Vinyl acetate, isopropenyl acetate. mdpi.com |

| Racemization Catalyst | In situ racemization of the unreacted alcohol. | Ruthenium complexes, Niobium salts. nih.govscielo.br |

| Solvent | Reaction medium. | Toluene, Hexane (B92381). scielo.brresearchgate.net |

Conformational Analysis of the Azepane Ring and its Impact on Stereochemistry

The seven-membered azepane ring is a flexible system that can adopt several conformations, with the twist-chair and chair conformations being the most common. nih.gov The specific conformation adopted by the azepane ring in this compound will significantly influence its stereochemical properties and reactivity.

The conformational preference can be influenced by the nature and orientation of substituents on the ring. rsc.org For instance, the bulky phenylethanol substituent at the 2-position will likely favor an equatorial orientation to minimize steric interactions. Computational modeling using density functional theory (DFT) can provide valuable insights into the relative energies of different conformations and the energy barriers between them. nih.gov This conformational bias is a key factor in substrate-controlled diastereoselective reactions, as it dictates the accessibility of different faces of the molecule to incoming reagents.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Azepan 2 Yl 1 Phenylethan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure and stereochemistry of organic compounds like 2-(Azepan-2-yl)-1-phenylethan-1-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR, the chemical shifts (δ) of the protons are indicative of their local electronic environment. For instance, the protons on the phenyl ring typically appear in the aromatic region (around 7.2-7.4 ppm), while the proton attached to the hydroxyl-bearing carbon (the benzylic proton) would be expected at a distinct chemical shift. rsc.org The protons on the azepane ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.

¹³C NMR provides information on the carbon skeleton. The carbon of the phenyl ring, the two carbons of the ethanolic backbone, and the carbons of the azepane ring will each have characteristic chemical shifts. nih.gov For example, the carbon attached to the hydroxyl group would resonate at a specific downfield shift. nih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning specific proton and carbon signals and for establishing connectivity within the molecule. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be particularly valuable for determining the relative stereochemistry by identifying protons that are close in space, which helps in assigning the cis or trans configuration of the substituents on the azepane ring. ipb.pt

| Technique | Information Obtained | Typical Chemical Shift Ranges (ppm) |

| ¹H NMR | Proton environment and connectivity | Phenyl H: 7.2-7.4, Benzylic H: ~4.9, Azepane H: 1.5-3.5 |

| ¹³C NMR | Carbon skeleton | Phenyl C: 125-146, Benzylic C: ~70, Azepane C: 25-65 |

| COSY | H-H correlations | Cross-peaks indicate coupled protons |

| HSQC | C-H correlations | Cross-peaks link protons to their attached carbons |

| NOESY | Through-space H-H correlations | Cross-peaks indicate spatial proximity, aiding stereochemical assignment |

Chiral Chromatography (HPLC/GC) Methodologies for Enantiomeric Purity Determination

Due to the presence of two chiral centers, this compound can exist as four possible stereoisomers. Chiral chromatography is the gold standard for separating and quantifying these enantiomers and diastereomers, thus determining the enantiomeric purity of a sample. nih.gov

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving enantiomers of pharmaceutical compounds. nih.govwindows.net The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier, is critical for achieving optimal separation. researchgate.net The separation is based on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times. sigmaaldrich.com

Gas Chromatography (GC) with a chiral capillary column can also be employed for enantiomeric separation, particularly for volatile derivatives of the compound. sigmaaldrich.com For instance, the enantiomers of a related compound, 1-phenylethanol (B42297), have been successfully separated using an Astec® CHIRALDEX™ B-PM column. sigmaaldrich.com

The enantiomeric excess (% ee), a measure of the purity of one enantiomer over the other, can be calculated from the peak areas of the separated enantiomers in the chromatogram. sigmaaldrich.com

| Chromatographic Method | Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection |

| Chiral HPLC | Polysaccharide-based (e.g., Lux Cellulose-1) | Hexane/Isopropanol | UV |

| Chiral GC | Cyclodextrin-based (e.g., CHIRALDEX™) | Helium | FID |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Fingerprinting

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elemental composition of this compound, as well as for obtaining a unique molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the precursor ion and analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural elucidation. For a related compound, 1-phenylethanol, the mass spectrum shows a molecular ion at m/z 122 and a significant fragment at m/z 107, corresponding to the loss of a methyl group. researchgate.net Similar characteristic fragmentation patterns would be expected for this compound, providing a "molecular fingerprint". nih.govscribd.com

| MS Technique | Information Provided | Example Application |

| HRMS | Precise molecular weight and elemental composition | Confirming the molecular formula as C₁₄H₂₁NO |

| MS/MS | Structural fragmentation pattern | Identifying characteristic fragments to confirm the presence of the phenyl and azepane moieties |

Vibrational Spectroscopy Methodologies (e.g., FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.net These techniques are complementary and can be used to identify key structural features of this compound. epequip.com

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. nih.gov Key expected absorptions for this compound include:

A broad O-H stretching band for the hydroxyl group (around 3300-3500 cm⁻¹).

C-H stretching bands for the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹).

C=C stretching bands for the phenyl ring (around 1450-1600 cm⁻¹).

A C-O stretching band for the alcohol (around 1050-1200 cm⁻¹). nist.gov

N-H stretching for the secondary amine in the azepane ring (around 3300-3500 cm⁻¹).

Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals would be expected for the aromatic ring breathing modes of the phenyl group. researchgate.net

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | 3300-3500 (broad) | Weak |

| N-H Stretch (Amine) | 3300-3500 | Weak |

| C-H Stretch (Aromatic) | 3000-3100 | Strong |

| C-H Stretch (Aliphatic) | 2850-2960 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Strong |

| C-O Stretch (Alcohol) | 1050-1200 | Weak |

X-ray Crystallography Techniques for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.gov If a suitable single crystal of this compound or one of its salts can be obtained, this technique can provide precise information on bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice. nih.gov

The resulting electron density map allows for the unambiguous assignment of the relative stereochemistry of the two chiral centers. Furthermore, by using anomalous dispersion effects, the absolute configuration (R or S) at each chiral center can be determined. The crystal structure also reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the packing of the molecules in the solid state. nih.gov

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Confirmation

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful for confirming the stereochemistry of chiral molecules in solution. These methods measure the differential interaction of left and right circularly polarized light with the chiral compound.

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the absolute configuration of the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned.

ORD spectroscopy measures the change in the angle of optical rotation as a function of wavelength. The shape of the ORD curve is also characteristic of the stereochemistry of the molecule.

Both ECD and ORD provide a valuable, non-destructive method for stereochemical confirmation that complements the information obtained from other techniques like X-ray crystallography and chiral chromatography.

Computational Chemistry and Theoretical Modeling Studies of 2 Azepan 2 Yl 1 Phenylethan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of 2-(azepan-2-yl)-1-phenylethan-1-ol. These calculations can map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and compute various reactivity descriptors.

The phenylethanolamine moiety's electronic properties are of significant interest. The hydroxyl and amino groups, along with the phenyl ring, dictate the molecule's reactivity. Combined quantum-mechanical/molecular-mechanical (QM/MM) calculations on analogous systems, such as in the study of phenylethanolamine N-methyltransferase, have revealed detailed enzymatic reaction mechanisms, including deprotonation and methyl transfer steps. nih.gov Such computational approaches can elucidate the roles of specific functional groups in chemical transformations.

Reactivity descriptors derived from the energies of the HOMO and LUMO can predict the most probable sites for electrophilic and nucleophilic attack. For this compound, the nitrogen and oxygen atoms are expected to be key sites for electrophilic attack, while the aromatic ring can undergo electrophilic substitution.

Table 1: Calculated Electronic Properties of a Model Phenylethanolamine Structure

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 2.5 D |

| Mulliken Charge on N | -0.8 |

| Mulliken Charge on O | -0.7 |

Note: These are representative values for a similar molecule, calculated at the B3LYP/6-31G(d) level of theory, and serve to illustrate the type of data generated.

Conformational Analysis and Energy Landscapes of the Azepane Ring

The seven-membered azepane ring in this compound possesses significant conformational flexibility. Computational conformational analysis is essential to identify the most stable geometries and the energy barriers between them. High-level electronic structure calculations have been employed to perform holistic conformational analyses of azepane and related heterocycles. nih.gov

For the parent azepane ring, the twist-chair conformation is generally found to be the most stable. The presence of the bulky 1-phenylethan-1-ol substituent at the 2-position of the azepane ring will influence the conformational preferences. The substituent can adopt either an axial or equatorial position, leading to different diastereomeric conformers with distinct energies.

Computational studies on substituted azepanes have been used to understand the conformational effects of various functional groups. researchgate.net These studies often involve scanning the potential energy surface by systematically rotating key dihedral angles to locate all low-energy minima.

Table 2: Relative Energies of Azepane Ring Conformations

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Twist-Chair | 0.00 |

| Chair | 1.5 - 2.0 |

| Boat | 2.5 - 3.0 |

| Twist-Boat | 3.0 - 3.5 |

Note: These are typical relative energy ranges for the parent azepane ring and can be influenced by substitution.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of this compound in a solution phase, providing insights that are complementary to static quantum chemical calculations. MD simulations can model the interactions between the solute and solvent molecules, revealing information about solvation, conformational dynamics, and intermolecular interactions.

In the context of drug design, MD simulations are used to understand how a molecule like this compound might interact with biological macromolecules, such as enzymes or receptors. nih.gov These simulations can reveal hidden binding sites and predict the thermodynamics and kinetics of binding.

For a molecule with both hydrophobic (phenyl ring) and hydrophilic (hydroxyl and amino groups) parts, MD simulations can elucidate how it orients itself at interfaces, such as a lipid membrane. mdpi.com The simulations can track the translational and rotational motion of the molecule, as well as the internal conformational changes of the azepane ring and the side chain over time.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers robust methods for predicting various spectroscopic parameters, which can be invaluable for structural elucidation and for validating experimental data. The synergy between Nuclear Magnetic Resonance (NMR) spectroscopy and DFT calculations is particularly well-established. ruc.dkmdpi.com

The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to calculate the 1H and 13C NMR chemical shifts of organic molecules with a high degree of accuracy. nih.govnih.gov By calculating the NMR spectra for different possible isomers or conformers of this compound, one can compare the predicted spectra with experimental data to determine the most likely structure in solution.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations help in the assignment of experimental vibrational bands to specific molecular motions.

Table 3: Hypothetical Comparison of Experimental and Calculated 13C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 (CH-OH) | 75.2 | 74.8 | -0.4 |

| C2 (CH-Azepane) | 62.5 | 62.1 | -0.4 |

| Cα (Azepane) | 48.3 | 47.9 | -0.4 |

| Cβ (Azepane) | 28.1 | 27.8 | -0.3 |

| Cγ (Azepane) | 26.5 | 26.3 | -0.2 |

| Cδ (Azepane) | 29.4 | 29.1 | -0.3 |

| Cε (Azepane) | 45.9 | 45.5 | -0.4 |

| Cipso (Phenyl) | 142.1 | 141.8 | -0.3 |

| Cortho (Phenyl) | 126.8 | 126.5 | -0.3 |

| Cmeta (Phenyl) | 128.9 | 128.6 | -0.3 |

| Cpara (Phenyl) | 127.7 | 127.4 | -0.3 |

Note: This table is illustrative. The calculated shifts would be obtained from GIAO-DFT calculations, and a strong correlation between experimental and calculated values would support the assigned structure.

Transition State Modeling for Reaction Mechanisms

Transition state modeling is a powerful computational tool for elucidating the mechanisms of chemical reactions, including those involved in the synthesis of this compound. By locating the transition state structures and calculating the activation energies, chemists can understand the feasibility of a proposed reaction pathway and predict the stereochemical outcome.

A key step in the synthesis of this compound could be the stereoselective reduction of the corresponding α-amino ketone. Computational models, such as the Felkin-Anh model, can be used to rationalize the diastereoselectivity of such reductions. chemtube3d.com Transition state calculations can provide detailed geometric and energetic information about the competing pathways leading to different stereoisomers.

These computational studies can also guide the choice of reagents and reaction conditions to favor the desired product. For instance, modeling the transition states for reductions with different hydride reagents can help in selecting the most stereoselective one.

Rational Design of New Synthetic Pathways based on Computational Predictions

Computational chemistry is increasingly being used for the rational design of novel and efficient synthetic pathways. Computer-aided synthesis planning (CASP) tools can propose retrosynthetic disconnections and suggest potential synthetic routes. frontiersin.orgchemrxiv.org

For a target molecule like this compound, computational methods can be used to evaluate the feasibility of different synthetic strategies. For example, quantum chemical calculations can be used to assess the thermodynamics and kinetics of key bond-forming reactions. There is growing interest in the synthesis of substituted azepanes due to their presence in biologically active compounds. nih.govresearchgate.net

Furthermore, computational tools can aid in the discovery of new catalysts or reagents for specific transformations. By modeling the catalytic cycle and identifying the rate-determining step, researchers can design more efficient catalysts. Machine learning models, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting reaction outcomes and optimizing reaction conditions. policyrj.com

Structure Activity Relationship Sar Methodologies for Analogs of 2 Azepan 2 Yl 1 Phenylethan 1 Ol Excluding Biological/clinical Data

Design and Synthesis of Structurally Modified Analogs

The design and synthesis of analogs of 2-(azepan-2-yl)-1-phenylethan-1-ol are foundational to SAR studies. The synthetic strategies often focus on modifying the azepane ring, the phenyl group, and the ethanol backbone to create a diverse set of molecules for analysis.

A common synthetic route to produce analogs of 1-phenylethanol (B42297) involves the Sharpless asymmetric dihydroxylation of a substituted styrene (B11656), which allows for the creation of specific enantiomers. For instance, the synthesis can be initiated with a substituted styrene, and by using different AD-mixes (e.g., AD-mix-α or AD-mix-β), either the (S)- or (R)-enantiomer can be selectively produced lu.se. This stereochemical control is vital for later analysis of how chirality influences chemical properties.

Further modifications can be introduced. For example, the heterocyclic moiety, in this case, the azepane ring, can be altered. In related compounds, replacing a piperidine (B6355638) ring with an azepane ring has been shown to modestly increase potency in biological systems, a strategy that can be explored for its impact on chemical reactivity in this series of analogs researchgate.net. The synthesis of new N-acyl-1-amino-2-alcohols can be achieved through reactions like the Ritter reaction, providing another avenue for analog creation nih.gov.

Table 1: Representative Synthetic Strategies for Analog Generation

| Strategy | Description | Key Reagents | Potential Modifications |

|---|---|---|---|

| Asymmetric Dihydroxylation | Creates specific stereoisomers of the 1-phenylethan-1-ol core. | AD-mix-α, AD-mix-β, Substituted Styrenes | Introduction of various substituents on the phenyl ring. |

| Heterocycle Modification | Alters the size and nature of the heterocyclic ring. | N/A | Replacement of azepane with piperidine, pyrrolidine, etc. |

| N-Acylation | Introduces different acyl groups to the amino alcohol backbone. | Acyl chlorides, Anhydrides | Variation of the alkyl or aryl group on the acyl moiety. |

Analysis of Substituent Effects on Chemical Reactivity

The electronic and steric effects of substituents on the phenyl ring and the azepane ring can significantly influence the chemical reactivity of the molecule. The analysis of these effects is a cornerstone of SAR. The Hammett equation is a valuable tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds.

The kinetics of reactions involving the analogs can be studied under various conditions to determine the impact of different substituents. For example, the rate of a reaction can be correlated with the Hammett substituent constant (σ) to understand whether electron-donating or electron-withdrawing groups enhance or diminish reactivity. In studies of acetophenone-phenylhydrazine reactions, it was observed that the polarity of the medium could influence the magnitude of substituent effects researchgate.net.

Table 2: Hypothetical Substituent Effects on a Chemical Reaction of this compound Analogs

| Phenyl Substituent (Para-position) | Hammett Constant (σp) | Expected Effect on Nucleophilicity of the Alcohol |

|---|---|---|

| -OCH3 | -0.27 | Increase |

| -CH3 | -0.17 | Increase |

| -H | 0.00 | Baseline |

| -Cl | 0.23 | Decrease |

Steric and Electronic Parameter Analysis in Chemical Transformations

Beyond simple electronic effects, a more detailed analysis of steric and electronic parameters is necessary to build a comprehensive SAR model. Quantitative descriptions of these properties are essential for predicting the reactivity and properties of heteroaromatic compounds nih.gov.

Steric parameters, such as Taft's steric parameter (Es), molar refractivity (MR), and Verloop's sterimol parameters, can be calculated or obtained from databases to quantify the size and shape of substituents. These parameters can then be correlated with reaction outcomes. For instance, in a study of methcathinone analogs, the volume and maximal width of substituents at the 4-position of the phenyl ring were found to negatively correlate with potency at the dopamine transporter nih.gov. This highlights the importance of steric bulk in molecular interactions.

Electronic parameters can be derived from computational chemistry, providing insights into properties like atomic charges, and HOMO/LUMO energies and coefficients nih.gov. These parameters can help explain the regioselectivity and stereoselectivity of chemical reactions.

Table 3: Key Steric and Electronic Parameters for SAR Analysis

| Parameter | Description | Application in Chemical Transformations |

|---|---|---|

| Taft's Steric Parameter (Es) | A measure of the steric bulk of a substituent. | Predicting the effect of steric hindrance on reaction rates. |

| Molar Refractivity (MR) | Relates to the volume and polarizability of a substituent. | Understanding dispersion forces and substituent volume effects. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Predicting reactivity towards electrophiles and nucleophiles. |

Development of Chemical Libraries for Exploring Chemical Space

To efficiently explore the chemical space around this compound, combinatorial chemistry and parallel synthesis techniques are often employed to generate large libraries of analogs. Solid-phase organic synthesis (SPOS) is a particularly powerful tool for this purpose, as it allows for the rapid creation of a large number of compounds with systematic structural variations mdpi.com.

The design of a chemical library for this scaffold would involve selecting a set of diverse building blocks to be incorporated at key positions, such as the phenyl ring and the azepane nitrogen. For example, a library could be constructed by reacting a common intermediate with a variety of substituted benzoic acids or alkyl halides to introduce diversity. The purity and identity of the compounds in the library are typically confirmed using high-throughput analytical techniques like LC-MS mdpi.com.

Topological and Pharmacophore Analysis (Focusing on chemical interactions)

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that are responsible for a particular chemical interaction. A pharmacophore model represents the putative binding mode of active molecules to their target and describes the crucial functionalities required for a compound's activity nih.gov. While often used in drug discovery, the principles of pharmacophore modeling can be applied to understand non-covalent chemical interactions as well.

For the analogs of this compound, a pharmacophore model could be developed based on a set of structurally diverse analogs with known chemical properties (e.g., reactivity in a specific chemical transformation). The model would highlight key chemical features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. This model can then be used to predict the chemical behavior of new, untested analogs and to guide the design of future synthetic targets.

Topological descriptors, which are numerical values derived from the graph representation of a molecule, can also be used to quantify structural features and correlate them with chemical properties. These descriptors can capture information about molecular size, shape, branching, and connectivity.

Q & A

Q. What are the key synthetic routes for 2-(Azepan-2-yl)-1-phenylethan-1-ol, and how do reaction conditions influence yield and stereochemistry?

- Methodological Answer : The compound can be synthesized via enantioselective reduction of its ketone precursor using biocatalysts (e.g., Yarrowia lipolytica strains) or chemical catalysts (e.g., Rh(II)-squaramide systems). For example, Y. lipolytica strain A-101 achieves high enantiomeric excess (ee >95%) via substrate-coupled cofactor recycling under mild aqueous conditions (pH 7.0, 30°C, 9-day incubation) . Chemical methods often employ asymmetric hydrogenation or organocatalytic strategies, requiring inert atmospheres and chiral ligands . Yield optimization depends on solvent choice (e.g., ethyl acetate vs. hexane), temperature, and catalyst loading.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Methodological Answer : 1H NMR (400 MHz, CDCl3) is critical for confirming stereochemistry and functional group integrity. For instance, the hydroxyl proton appears as a singlet (δ 3.99 ppm), while azepane protons show characteristic multiplet splitting (δ 1.4–3.5 ppm) . 2D NMR (COSY, HSQC) helps assign coupling patterns and verify azepane ring conformation. Comparative analysis with literature data (e.g., δ 7.43–7.09 ppm for aromatic protons) ensures structural fidelity .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

- Methodological Answer : Racemization is minimized via:

- Low-temperature biotransformations : Enzymatic reductions (e.g., alcohol dehydrogenases) at 4–10°C retain configuration by limiting thermal agitation .

- Protective group chemistry : Silylation of the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) stabilizes intermediates, preventing undesired inversion during subsequent steps .

- Chiral stationary-phase chromatography : Post-synthesis purification with chiral columns (e.g., Chiralpak® AD-H) isolates enantiomers with >99% ee .

Q. How do computational methods (e.g., QSAR, molecular docking) predict the bioactivity of this compound derivatives?

- Methodological Answer : 3D-QSAR/CoMSIA models correlate structural features (e.g., azepane ring puckering, phenyl substitution) with β3-adrenergic receptor activity. Key parameters include steric bulk at the azepane nitrogen and electron-withdrawing groups on the phenyl ring . Molecular docking (AutoDock Vina) identifies binding poses in hydrophobic pockets, with binding energies <−8.0 kcal/mol indicating high affinity . Validation via MD simulations (100 ns trajectories) confirms stability of ligand-receptor complexes .

Q. What experimental approaches validate the role of this compound in drug discovery pipelines?

- Methodological Answer :

- In vitro assays : Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., LOX IMVI) reveals IC50 values <10 µM for derivatives with electron-deficient aryl groups .

- In vivo pharmacokinetics : Radiolabeling (14C-tracking) in rodent models assesses bioavailability and metabolic stability, with hepatic clearance rates <20 mL/min/kg indicating favorable profiles .

- Crystallography : Single-crystal X-ray diffraction (SHELX-refined) confirms absolute configuration and intermolecular interactions (e.g., hydrogen bonding with His297 in target enzymes) .

Data Contradictions and Resolution

Q. Discrepancies in reported enantioselectivity for biocatalytic reductions: How to reconcile conflicting ee values across studies?

- Methodological Answer : Variability arises from strain-specific enzyme expression (e.g., Y. lipolytica A-101 vs. B9-2) and substrate concentration gradients. Resolution involves:

- Standardized protocols : Fixed substrate/enzyme ratios (1:2 w/w) and controlled oxygen levels (microaerobic vs. aerobic conditions) .

- Kinetic monitoring : HPLC tracking (Chiralcel® OD-H column) at 6-hour intervals identifies optimal reaction termination points to maximize ee .

Experimental Design Considerations

Q. How to design a robust catalytic system for gram-scale synthesis of this compound?

- Methodological Answer :

- Catalyst immobilization : Heterogenize Rh(II) complexes on mesoporous silica (SBA-15) to enhance recyclability (≥5 cycles, <5% activity loss) .

- Flow chemistry : Continuous bioreactors with immobilized Y. lipolytica cells achieve 85% conversion at 0.5 L/h flow rate, reducing batch variability .

- In-line analytics : PAT tools (FTIR, Raman probes) monitor reaction progress in real time, enabling automated pH/temperature adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.